molecular formula C12H15N5O2 B2863364 2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2310102-68-0

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

Cat. No.: B2863364
CAS No.: 2310102-68-0
M. Wt: 261.285
InChI Key: MXKBHSWFYNGBNG-UHFFFAOYSA-N
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Description

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[3,4-d]pyrimidine core with a piperidin-1-yl group makes it a versatile scaffold for drug design and other applications .

Properties

IUPAC Name

2-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-16-7-8-9(15-16)13-10(12(18)19)14-11(8)17-5-3-2-4-6-17/h7H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBHSWFYNGBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)N=C(N=C2N3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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